molecular formula C7H16N2 B111921 (1-Methylpiperidin-3-yl)methanamine CAS No. 14613-37-7

(1-Methylpiperidin-3-yl)methanamine

Cat. No. B111921
CAS RN: 14613-37-7
M. Wt: 128.22 g/mol
InChI Key: KEDTYNCWGSIWBK-UHFFFAOYSA-N
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Description

“(1-Methylpiperidin-3-yl)methanamine” is a chemical compound with the CAS Number: 14613-37-7 . It has a molecular weight of 128.22 and its molecular formula is C7H16N2 . It is stored in a dark place, under an inert atmosphere, at room temperature . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “(1-Methylpiperidin-3-yl)methanamine” is 1S/C7H16N2/c1-9-4-2-3-7(5-8)6-9/h7H,2-6,8H2,1H3 . The compound’s structure is based on a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Physical And Chemical Properties Analysis

“(1-Methylpiperidin-3-yl)methanamine” is a liquid at room temperature . It has a molecular weight of 128.22 and a density of 0.9±0.1 g/cm3 . The boiling point is 155.3±8.0 °C at 760 mmHg .

Scientific Research Applications

Cytochrome P450 Isoforms Interaction

(1-Methylpiperidin-3-yl)methanamine has been mentioned in the context of research focused on Cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Understanding the interaction and inhibition of various CYP isoforms is vital for predicting drug-drug interactions. The selectivity of inhibitors like (1-Methylpiperidin-3-yl)methanamine towards specific CYP isoforms is key in these studies, although this compound specifically is not highlighted as a major player in the inhibition process (Khojasteh et al., 2011).

Neurochemistry and Neurotoxicity Studies

Research on compounds structurally related to (1-Methylpiperidin-3-yl)methanamine, such as 3,4-Methylenedioxymethamphetamine (MDMA), has been conducted to understand their neurochemistry and potential neurotoxicity. These studies provide insights into the acute and long-term effects of such substances on brain chemistry and their potential implications for psychotherapy (McKenna & Peroutka, 1990).

Behavioral Pharmacology

Behavioral pharmacology research explores compounds structurally similar to (1-Methylpiperidin-3-yl)methanamine for their potential therapeutic applications, such as in treating anxiety and affective disorders. These studies focus on the behavioral and psychological effects and help in understanding the drug's impact on the central nervous system (Hudzik et al., 2003).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332-H315-H319-H335, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and may cause respiratory irritation . The precautionary statements include P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to rinse cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

(1-methylpiperidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9-4-2-3-7(5-8)6-9/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDTYNCWGSIWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546434
Record name 1-(1-Methylpiperidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methylpiperidin-3-yl)methanamine

CAS RN

14613-37-7
Record name 1-(1-Methylpiperidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methylpiperidin-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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